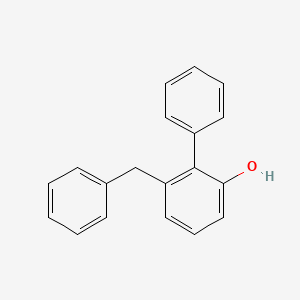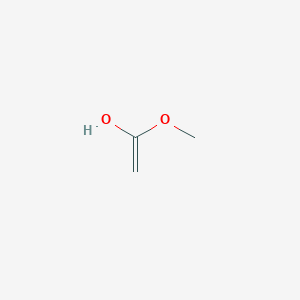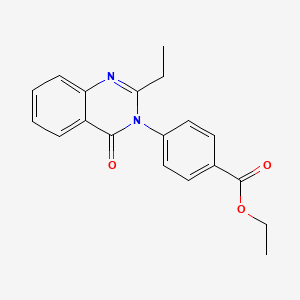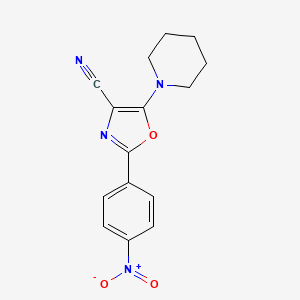
Phosphonic acid, 2,2-dimethylpropyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 2,2-dimethylpropyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves the esterification of phosphonic acid with the corresponding alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For phosphonic acid, 2,2-dimethylpropyl phenyl ester, the reaction would involve the use of 2,2-dimethylpropyl alcohol and phenyl phosphonic dichloride under controlled conditions .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality phosphonic acid esters .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, 2,2-dimethylpropyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 2,2-dimethylpropyl phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, 2,2-dimethylpropyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, bis(2,4-bis(1,1-dimethylethyl)phenyl) ester
- Phosphonic acid, ethylphenyl ester
- Phosphonic acid, P-(2-phenylethenyl)-, diethyl ester
Uniqueness
Phosphonic acid, 2,2-dimethylpropyl phenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
21879-32-3 |
|---|---|
Molekularformel |
C11H16O3P+ |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2,2-dimethylpropoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C11H16O3P/c1-11(2,3)9-13-15(12)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 |
InChI-Schlüssel |
BYLAGCHNHPTSRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CO[P+](=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)



![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)


![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)

![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
